An In-depth Technical Guide to the Physical Properties of Acetobromo-α-D-glucuronic acid methyl ester
An In-depth Technical Guide to the Physical Properties of Acetobromo-α-D-glucuronic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Acetobromo-α-D-glucuronic acid methyl ester, a key intermediate in synthetic organic chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals working with this compound.
Chemical Identity
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Chemical Name: Acetobromo-α-D-glucuronic acid methyl ester[1][2]
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Synonyms: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Methyl Acetobromo-α-D-glucuronate, Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate Bromide[3][4][5]
Physical and Chemical Properties
The physical and chemical properties of Acetobromo-α-D-glucuronic acid methyl ester are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference Conditions |
| Appearance | White to off-white, light gray, or light yellow crystalline powder or solid.[2][3][4][7][8] | - |
| Melting Point | 80-110 °C[1][7][9][10] (literature value), 106 °C[4], 104.0 to 108.0 °C[11] | - |
| Boiling Point | 388.6±42.0 °C | (Predicted)[1] |
| Solubility | Soluble in polar organic solvents.[3] Soluble in ethyl acetate (50 mg/mL, clear, colorless to faintly yellow).[7][10] Slightly soluble in acetonitrile and chloroform (may require heating and sonication).[1] | - |
| Optical Rotation | [α]/D +188 to +198° | c = 1% (w/v) in ethyl acetate[7][10] |
| [α]/D +190.0 to +200.0° | c = 1 in ethyl acetate[4][11] | |
| [α]/D +195° | c = 1 in ethyl acetate[4] | |
| Storage Conditions | Store in a freezer at -20°C under an inert atmosphere.[1][2][7][10] The compound is sensitive to moisture and temperature.[1] Shipped in dry ice.[7][10] | - |
| Purity | ≥93% (GC)[7][10], >95.0% (GC)[4][11], 99.89% (HPLC)[2] | - |
Experimental Protocols
Synthesis of Acetobromo-α-D-glucuronic acid methyl ester
A common synthetic route to Acetobromo-α-D-glucuronic acid methyl ester starts from D-glucuronolactone. The process involves three main steps: esterification, acetylation, and bromination.
Step 1: Synthesis of D-glucuronic acid methyl ester [1]
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Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 ml of methanol.
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Cool the solution to 0 °C.
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Add NaOH (100 mg) and stir the mixture for 2 hours.
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Concentrate the reaction mixture to dryness to yield methyl D-glucuronate as a white solid (20.8 g, 100% yield).
Step 2: Synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid [1]
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To the methyl D-glucuronate from the previous step, add acetic anhydride.
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The reaction is typically catalyzed by a strong acid.
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After the reaction is complete, concentrate the mixture to dryness.
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Dissolve the residue in 300 mL of dichloromethane.
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Wash the organic phase three times with water.
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Dry the organic phase over anhydrous sodium sulfate and filter.
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Concentrate the filtrate to dryness.
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Add 100 mL of methanol to precipitate a solid.
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Filter the solid to obtain methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid (24.4 g, 65% yield).
Step 3: Synthesis of Acetobromo-α-D-glucuronic acid methyl ester [1][12]
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Add methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid (15.0 g, 40 mmol) to a 33% solution of hydrogen bromide in acetic acid (60 mL), maintaining the temperature at or below 10 °C.
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Allow the mixture to warm to room temperature and stir for 2 hours.
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Concentrate the reaction mixture to dryness.
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Dissolve the residue in 100 mL of ethyl acetate.
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Wash the organic phase three times with an aqueous sodium bicarbonate solution.
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Dry the organic phase over anhydrous sodium sulfate and filter.
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Concentrate the filtrate to dryness.
-
Add 50 mL of petroleum ether to precipitate a solid.
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Filter the solid to obtain Acetobromo-α-D-glucuronic acid methyl ester (14.3 g, 90% yield).
Analytical Characterization The identity and purity of the final product are typically confirmed using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[2][13]
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[2]
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Gas Chromatography (GC): Can also be used for purity assessment.[7][10]
Visualizations
Synthesis Workflow of Acetobromo-α-D-glucuronic acid methyl ester
The following diagram illustrates the key steps in the synthesis of Acetobromo-α-D-glucuronic acid methyl ester from D-glucuronolactone.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS 21085-72-3: Acetobromo-α-D-glucuronic acid methyl ester [cymitquimica.com]
- 4. Acetobromo-alpha-D-glucuronic Acid Methyl Ester | 21085-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Acetobromo-alpha-D-glucuronic Acid Methyl Ester | 21085-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Acetobromo-alpha-D-glucuronic acid methyl ester | C13H17BrO9 | CID 88785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A-α-D-葡萄糖醛酸甲基酯 ≥93% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acetobromo-alpha-D-glucuronic acid methyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. ACETOBROMO-ALPHA-D-GLUCURONIC ACID METHYL ESTER | 21085-72-3 [chemicalbook.com]
- 10. Acetobromo-α-D-glucuronic acid methyl ester =93 21085-72-3 [sigmaaldrich.com]
- 11. Acetobromo-alpha-D-glucuronic Acid Methyl Ester | 21085-72-3 | TCI AMERICA [tcichemicals.com]
- 12. Α-D -葡萄糖醛酸甲基酯 CAS#: 21085-72-3 [m.chemicalbook.com]
- 13. ACETOBROMO-ALPHA-D-GLUCURONIC ACID METHYL ESTER(21085-72-3) 1H NMR spectrum [chemicalbook.com]
